{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid” is a chemical compound with the molecular formula C13H20BNO4 . It is a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular weight of “{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid” is 265.12 . The InChI code for this compound is 1S/C13H20BNO4/c1-11-10-12 (14 (16)17)2-3-13 (11)19-9-6-15-4-7-18-8-5-15/h2-3,10,16-17H,4-9H2,1H3 .Chemical Reactions Analysis
Boronic acids and their esters, including “{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
“{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid” is a powder at room temperature .Scientific Research Applications
Synthesis of Piperidin-4-one Derivatives
This compound is utilized in the synthesis of piperidin-4-one derivatives, which have been extensively studied due to their diverse biological activities. These activities include antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial properties . The morpholine component of the compound is particularly valuable in synthesis due to its industrial applications.
Biological Potential of Indole Derivatives
Indole derivatives, which share a similar structural motif with the boronic acid compound , are known for their wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound could potentially be used to develop new indole derivatives with significant pharmacological applications.
Local Anesthetic Activity
The compound may be involved in research concerning the relationship between chirality and local anesthetic activity. This is particularly relevant in the group of fomocaines, where such compounds are synthesized to explore their pharmacological potential .
Antiviral Agents
Specifically, indole derivatives have been reported to show inhibitory activity against influenza A and other viruses. The structural features of the boronic acid compound could be leveraged to design new antiviral agents with high selectivity and potency .
Anti-HIV Research
Novel indolyl and oxochromenyl xanthenone derivatives have been reported for their anti-HIV-1 activities. The boronic acid compound could be a precursor in the synthesis of such derivatives, contributing to the development of new anti-HIV medications .
Plant Hormone Research
Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. The boronic acid compound, due to its structural similarity to indole, might be used in the synthesis of new derivatives that mimic the activity of plant hormones, thus contributing to agricultural research .
Mechanism of Action
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid forms a complex with a transition metal, typically palladium, which then facilitates the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid . For instance, the pH of the environment can affect the stability of boronic acids and their ability to form complexes with transition metals . Additionally, the presence of other compounds in the environment can influence the compound’s efficacy by competing for the same targets or by interacting with the compound itself.
Safety and Hazards
The safety information for “{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for “{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid” and similar compounds could involve further development of their synthesis methods, particularly in the context of Suzuki–Miyaura coupling reactions . Additionally, the exploration of other potential applications of these compounds in organic synthesis could be a promising area of research .
properties
IUPAC Name |
[3-methyl-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-11-10-12(14(16)17)2-3-13(11)19-9-6-15-4-7-18-8-5-15/h2-3,10,16-17H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDSLNZICSZQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCOCC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1486485-38-4 |
Source
|
Record name | {3-methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.